molecular formula C20H30FN3O5 B3969339 2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

Cat. No.: B3969339
M. Wt: 411.5 g/mol
InChI Key: DQEJXLGKCVJWOY-UHFFFAOYSA-N
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Description

2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine ring, both of which are common in pharmaceutical chemistry, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then reacted with 2-fluorobenzyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include the inhibition of certain enzymes or the activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[1-(Phenylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol
  • 2-[4-[1-(2-Chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

Uniqueness

The presence of the 2-fluorophenyl group in 2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

2-[4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O.C2H2O4/c19-18-4-2-1-3-16(18)15-21-7-5-17(6-8-21)22-11-9-20(10-12-22)13-14-23;3-1(4)2(5)6/h1-4,17,23H,5-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEJXLGKCVJWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

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